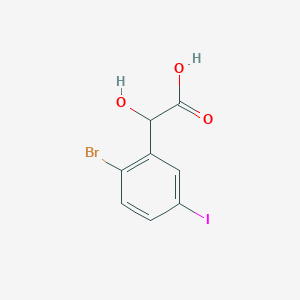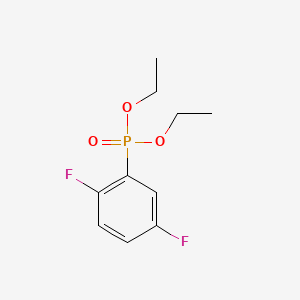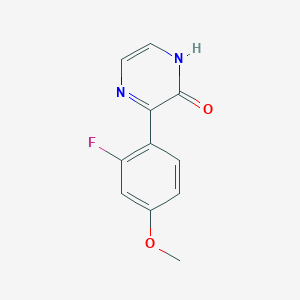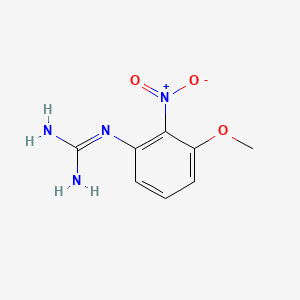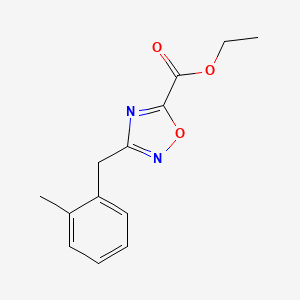![molecular formula C14H14N2O2 B13695749 Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
Methyl 3-[(2-Aminophenyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-Aminophenyl)amino]benzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-Aminophenyl)amino]benzoate typically involves the reaction of 2-aminophenylamine with methyl 3-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-Aminophenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-Aminophenyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-Aminophenyl)amino]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-aminobenzoate
- Methyl 3-aminobenzoate
- Methyl 2-amino-3-methylbenzoate
Uniqueness
Methyl 3-[(2-Aminophenyl)amino]benzoate is unique due to the presence of both an amino group and a benzoate ester in its structure
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 3-(2-aminoanilino)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15/h2-9,16H,15H2,1H3 |
Clave InChI |
GNHSCCPWKBBPKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
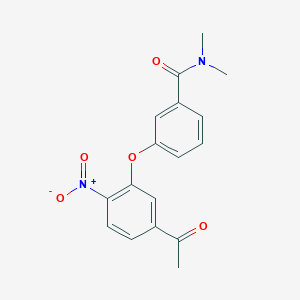
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
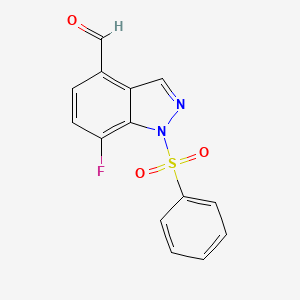
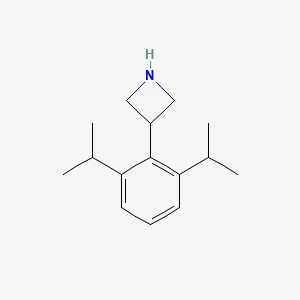


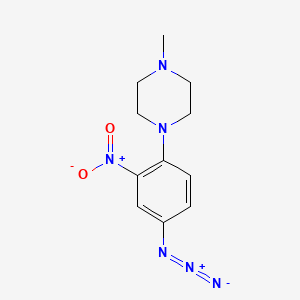
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
